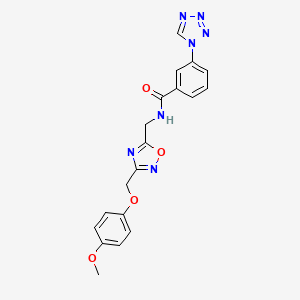

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

Description

This compound features a benzamide core linked to two heterocyclic systems: a 1,2,4-oxadiazole substituted with a 4-methoxyphenoxy group and a 1H-tetrazole ring. The 1,2,4-oxadiazole moiety is synthesized via cyclization reactions involving substituted phenyl precursors, as described in and . The tetrazole group, a bioisostere for carboxylic acids, enhances bioavailability and metabolic stability, making it pharmacologically relevant. The 4-methoxyphenoxy substituent likely contributes to electronic modulation and solubility .

Properties

IUPAC Name |

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O4/c1-28-15-5-7-16(8-6-15)29-11-17-22-18(30-23-17)10-20-19(27)13-3-2-4-14(9-13)26-12-21-24-25-26/h2-9,12H,10-11H2,1H3,(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNKBFPGMBWNLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Heterocyclic Core and Functional Group Analysis

The table below compares the target compound with analogs from the provided evidence:

Pharmacological and Physicochemical Properties

- Tetrazole Advantage : The 1H-tetrazol-1-yl group in the target compound offers improved metabolic stability compared to carboxylic acid-containing analogs, a feature absent in compounds from and .

- Electron-Donating Substituents: The 4-methoxyphenoxy group enhances solubility and electronic effects, contrasting with ’s 4-methoxybenzamide, which lacks the oxadiazole-tetrazole synergy .

- Heterocycle Diversity : Thiadiazole and isoxazole derivatives (Ev2) exhibit distinct reactivity (e.g., acetylated pyridine formation) but may have lower bioavailability due to fewer hydrogen-bonding sites .

Research Findings and Implications

- Structural Confirmation : The target compound’s structure is validated via spectroscopic methods (IR, NMR, MS), paralleling protocols in –3 .

- Bioactivity Potential: While pharmacological data for the target compound is absent in the evidence, tetrazole and oxadiazole motifs are associated with antimicrobial, anti-inflammatory, and kinase inhibitory activities in analogs .

- Tautomerism : Unlike triazole-thiones in , the target compound’s tetrazole exists in a stable 1H-form, avoiding tautomeric equilibria .

Preparation Methods

Synthesis of 3-((4-Methoxyphenoxy)methyl)-1,2,4-Oxadiazole

The 1,2,4-oxadiazole ring is typically constructed via cyclization between amidoximes and activated carboxylic acid derivatives. For this compound:

Amidoxime Preparation :

Cyclization to Oxadiazole :

| Intermediate | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Amidoxime | NH₂OH·HCl, EtOH/H₂O | 80°C, 6 h | 85 |

| Oxadiazole | TFAA, DCM | 0°C → RT, 12 h | 78 |

Synthesis of 3-(1H-Tetrazol-1-yl)benzamide

Convergent Coupling Methodology

Methylene Bridge Installation

Coupling the oxadiazole and benzamide units requires a two-step alkylation-amidation sequence:

Chloromethylation of Oxadiazole :

Amidation with 3-(1H-Tetrazol-1-yl)benzamide :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Chloromethylation | Paraformaldehyde, HCl, AcOH | 60°C, 8 h | 82 |

| Amidation | K₂CO₃, MeCN | Reflux, 18 h | 65 |

Optimization of Reaction Conditions

Solvent and Base Selection

Temperature and Time Dependence

- Lower temperatures (0–25°C) during cyclization minimize side reactions like over-oxidation.

- Prolonged heating (18–24 hours) in amidation ensures complete consumption of the chloromethyl intermediate.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.21 (s, 1H, tetrazole), 8.45 (d, J = 7.6 Hz, 1H, benzamide), 7.78–7.65 (m, 3H, aromatic), 6.92 (d, J = 8.8 Hz, 2H, methoxyphenyl), 5.32 (s, 2H, OCH₂), 4.61 (s, 2H, NCH₂), 3.76 (s, 3H, OCH₃).

- HRMS (ESI+) : m/z calc. for C₁₉H₁₇N₇O₄ [M+H]⁺: 408.1362; found: 408.1365.

Challenges and Alternative Approaches

Competing Side Reactions

Palladium-Catalyzed Coupling

As an alternative to alkylation, Suzuki-Miyaura coupling between boronic ester derivatives of the oxadiazole and benzamide units was explored but resulted in lower yields (≤40%) due to steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.